molecular formula C9H13N3O4 B14709641 alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol CAS No. 21787-89-3

alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol

Cat. No.: B14709641
CAS No.: 21787-89-3
M. Wt: 227.22 g/mol
InChI Key: ZGENSUYRNWPOET-UHFFFAOYSA-N
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Description

Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicinal chemistry. This compound features an allyloxy group attached to a methyl group, which is further connected to a 2-nitroimidazole ring and an ethanol moiety. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Allyloxy Intermediate: The allyloxy group is introduced through a reaction between an allyl halide and a suitable nucleophile, such as an alcohol or an amine.

    Nitroimidazole Ring Formation: The nitroimidazole ring is synthesized by nitration of an imidazole precursor, followed by subsequent functional group modifications.

    Coupling Reaction: The allyloxy intermediate is then coupled with the nitroimidazole ring through a series of reactions, including alkylation and reduction steps.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: It is investigated for its potential use in drug development, particularly for treating infections caused by anaerobic bacteria and protozoa.

    Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol involves its interaction with molecular targets and pathways within biological systems. The nitro group is typically reduced to form reactive intermediates, which can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The compound’s unique structure allows it to selectively target specific enzymes and pathways, making it effective against certain microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications in treating infections.

    Ornidazole: A nitroimidazole used for its antiparasitic properties.

Uniqueness

Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is unique due to its allyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity compared to other nitroimidazoles, making it a valuable compound for further research and development.

Properties

CAS No.

21787-89-3

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-4,8,13H,1,5-7H2

InChI Key

ZGENSUYRNWPOET-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CN1C=CN=C1[N+](=O)[O-])O

Origin of Product

United States

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